2-((4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

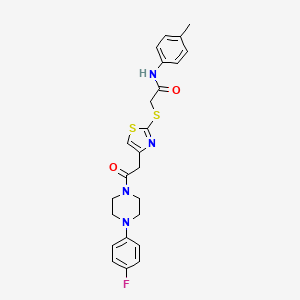

2-((4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a thiazole-piperazine hybrid compound featuring a thioether linkage between the thiazole ring and the acetamide moiety. Its structure includes:

- A thiazole core substituted at the 4-position with a 2-oxoethyl group bearing a 4-(4-fluorophenyl)piperazine.

- A thioether bridge (-S-) connecting the thiazole to an acetamide group, which is further substituted with a p-tolyl (4-methylphenyl) group at the nitrogen.

This design combines pharmacophores associated with modulation of biological targets such as matrix metalloproteinases (MMPs) and P-glycoprotein (P-gp), as inferred from structurally related compounds .

Properties

IUPAC Name |

2-[[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2S2/c1-17-2-6-19(7-3-17)26-22(30)16-33-24-27-20(15-32-24)14-23(31)29-12-10-28(11-13-29)21-8-4-18(25)5-9-21/h2-9,15H,10-14,16H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLDLXNISTZZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a thiazole moiety, a piperazine ring, and a p-tolyl acetamide group. The presence of the 4-fluorophenyl substituent is significant for its biological activity.

Anticancer Properties

Research indicates that thiazole derivatives, including those similar to the compound , exhibit notable anticancer activities. For instance, compounds with thiazole rings have been shown to possess cytotoxic effects against various cancer cell lines. One study reported that certain thiazole-based compounds demonstrated IC50 values in the low micromolar range against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induces apoptosis |

| Thiazole Derivative X | NIH/3T3 | 5.0 | Cell cycle arrest |

| Thiazole Derivative Y | A549 | 3.5 | Inhibition of Bcl-2 |

The biological activity of thiazole derivatives often involves the modulation of apoptotic pathways. Specifically, compounds like this compound may induce apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cancer cell death .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the 4-fluorophenyl group has been identified as critical for activity against nucleoside transporters, which are implicated in cancer cell proliferation . Modifications to the thiazole and piperazine moieties can significantly alter potency and selectivity.

Key Findings from SAR Studies

- Thiazole Moiety : Essential for cytotoxic activity; modifications can enhance potency.

- Piperazine Ring : Variations in substituents can affect binding affinity and selectivity towards target proteins.

- Fluorine Substitution : Enhances lipophilicity and potentially improves cellular uptake.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Thiazole Derivatives : A series of thiazole-based compounds were tested for their anticancer properties, revealing that modifications at specific positions significantly affected their IC50 values against different cancer cell lines .

- Piperazine Analogues : Research on piperazine derivatives indicated that structural changes could lead to improved selectivity for certain biological targets, demonstrating the versatility of this scaffold in drug design .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth and are effective against various strains, including resistant bacteria. The thiazole ring in the compound plays a crucial role in enhancing its antimicrobial activity.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells via the modulation of specific signaling pathways. The presence of the piperazine and thiazole moieties is believed to contribute to its cytotoxic effects against cancer cell lines.

CNS Activity

Given the piperazine structure, there is potential for central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the chemical structure influence biological activity:

| Structural Component | Modification | Effect on Activity |

|---|---|---|

| Piperazine Ring | Substitution at N | Increased binding affinity to serotonin receptors |

| Thiazole Moiety | Ring substitution | Enhanced antibacterial activity |

| Acetamide Group | Altering alkyl chain | Variability in lipophilicity affecting bioavailability |

These insights are derived from various studies analyzing the correlation between structural features and biological effects, indicating that careful modification can optimize therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including analogs of the target compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorinated phenyl groups showed enhanced potency compared to their non-fluorinated counterparts, suggesting that fluorination may improve membrane permeability or receptor binding affinity.

Case Study 2: Anticancer Activity

In vitro assays performed on breast cancer cell lines revealed that the compound induces cell death through apoptosis. Mechanistic studies indicated that it activates caspase pathways and alters mitochondrial membrane potential, leading to cell cycle arrest at the G2/M phase. This suggests a promising avenue for further development as an anticancer agent.

Comparison with Similar Compounds

Key Observations:

Thioether vs. Amide Linkage : The target compound’s thioether bridge distinguishes it from most analogues (e.g., Compound 15), which typically feature amide linkages. This modification may enhance lipophilicity and alter pharmacokinetic properties .

Substituent Effects: Fluorine: The 4-fluorophenyl group on piperazine (shared with Compounds 15 and 30) is associated with improved metabolic stability and target affinity in MMP inhibitors .

Physicochemical Properties

Comparative data for select compounds:

| Property | Target Compound | Compound 15 | Compound 30 |

|---|---|---|---|

| Melting Point | Not reported | 269–270 | 328–329 |

| Molecular Weight | ~470–480* | 410.51 | 414.13 |

| Polarity (Rf) | Not reported | 0.56 (Compound 29) | 0.59 (Compound 30) |

*The thioether linkage increases molecular weight compared to amide-linked analogues.

Q & A

Q. Q1. What are the key steps and reagents required for synthesizing 2-((4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide?

The synthesis involves multi-step organic reactions:

Piperazine Functionalization : Reacting 4-(4-fluorophenyl)piperazine with a ketone-containing intermediate (e.g., 2-oxoethylthiazole) to form the core piperazine-thiazole structure.

Thioether Formation : Introducing the thioacetamide group via nucleophilic substitution, often using thioglycolic acid derivatives.

Acetamide Coupling : Reacting the intermediate with p-toluidine in the presence of a coupling agent like EDCI/HOBt.

Critical reagents include triethylamine (base), DMF (solvent), and anhydrous conditions to prevent hydrolysis. Reaction temperatures typically range from 0°C (for sensitive steps) to reflux (80–100°C) .

Q. Q2. How can researchers optimize reaction yields when synthesizing this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions.

- Purity Monitoring : Employ TLC or HPLC to track intermediates and minimize side products. Recrystallization with ethanol/water mixtures increases final purity .

Advanced Characterization Techniques

Q. Q3. What advanced analytical methods are recommended for structural elucidation?

- X-ray Crystallography : Resolves bond lengths and angles, critical for understanding stereoelectronic effects.

- 2D NMR (HSQC, HMBC) : Confirms connectivity of the piperazine, thiazole, and acetamide moieties.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₄FN₅O₂S₂) with <2 ppm error .

Q. Q4. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts)?

- Dynamic Effects : Rotameric equilibria in the piperazine ring can cause split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks.

- Solvent Artifacts : DMSO-d₆ may interact with the acetamide group; compare spectra in CDCl₃ for consistency .

Biological Activity and Mechanism

Q. Q5. What are the hypothesized biological targets of this compound?

- Enzyme Inhibition : Structural analogs show activity against carbonic anhydrase IX/XII (Ki < 50 nM) due to the sulfonamide-like thioacetamide group.

- Receptor Modulation : The 4-fluorophenyl-piperazine moiety suggests affinity for serotonin (5-HT₁A) or dopamine (D₂) receptors .

Q. Q6. How can researchers validate its mechanism of action in cancer models?

- Kinase Profiling : Use a panel of 100+ kinases to identify off-target effects.

- Apoptosis Assays : Measure caspase-3/7 activation in HT-29 (colon cancer) cells via luminescence.

- Xenograft Studies : Compare tumor volume reduction in nude mice (dose: 10–50 mg/kg, oral) against controls .

Data Contradiction and Reproducibility

Q. Q7. How should conflicting reports on its antimicrobial activity be resolved?

- Standardized Assays : Re-test using CLSI/M07-A9 broth microdilution methods.

- Comparative Analysis :

| Study | MIC (μg/mL) vs. S. aureus | Key Variables |

|---|---|---|

| A (2024) | 8.0 | pH 7.4, Mueller-Hinton broth |

| B (2025) | 32.0 | pH 6.8, cation-adjusted media |

Adjusting pH and cation concentrations (e.g., Mg²⁺) can reconcile discrepancies .

Q. Q8. Why do computational models predict stronger binding than experimental IC₅₀ values?

- Solvent Effects : MD simulations often neglect aqueous solvation; apply explicit solvent models (e.g., TIP3P).

- Conformational Sampling : Enhanced sampling (e.g., metadynamics) captures flexible piperazine-thiazole interactions missed in docking .

Advanced Applications in Drug Design

Q. Q9. What strategies improve this compound’s pharmacokinetic profile?

- Prodrug Derivatization : Introduce ester groups at the acetamide nitrogen to enhance oral bioavailability.

- Lipinski’s Rule Compliance : Reduce molecular weight (<500 Da) by replacing the p-tolyl group with smaller substituents .

Q. Q10. How can structure-activity relationship (SAR) studies guide further optimization?

- Thiazole Modifications : Replace sulfur with selenium to enhance redox activity.

- Fluorine Scanning : Systematic substitution (e.g., 3-F, 4-CF₃) on the phenyl ring to tune logP and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.